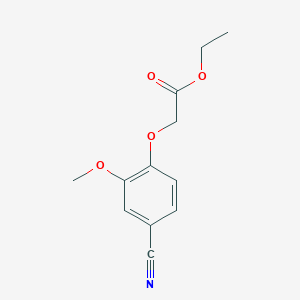![molecular formula C18H17BrN2O4 B451348 5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE](/img/structure/B451348.png)
5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE: is an organic compound with the molecular formula C18H17BrN2O4 This compound is characterized by the presence of a bromobenzoyl hydrazone moiety, which is linked to a methoxybenzyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE typically involves the following steps:
Formation of the Hydrazone: The reaction between 4-bromobenzoyl chloride and hydrazine hydrate forms the 4-bromobenzoyl hydrazone intermediate.
Condensation Reaction: The intermediate is then reacted with 2-methoxybenzyl acetate under acidic or basic conditions to form the final product.
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The hydrazone moiety can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
The compound can be used as a building block in organic synthesis, particularly in the formation of complex molecules with potential biological activity.
Biology:
In biological research, the compound’s hydrazone moiety can be utilized in the development of enzyme inhibitors or as a probe for studying enzyme mechanisms.
Medicine:
Industry:
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE is largely dependent on its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with enzyme active sites, potentially inhibiting their activity. Additionally, the bromobenzoyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison:
Compared to these similar compounds, 5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE is unique due to the presence of both a hydrazone and a methoxybenzyl acetate group
Properties
Molecular Formula |
C18H17BrN2O4 |
|---|---|
Molecular Weight |
405.2g/mol |
IUPAC Name |
[5-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl]methyl acetate |
InChI |
InChI=1S/C18H17BrN2O4/c1-12(22)25-11-15-9-13(3-8-17(15)24-2)10-20-21-18(23)14-4-6-16(19)7-5-14/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+ |
InChI Key |
GOPAONVOVWECHK-KEBDBYFISA-N |
Isomeric SMILES |
CC(=O)OCC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br)OC |
SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OC |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[1-(2,4-dimethylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B451265.png)
![Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B451266.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B451268.png)
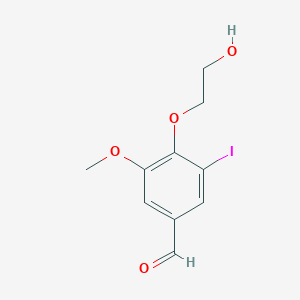


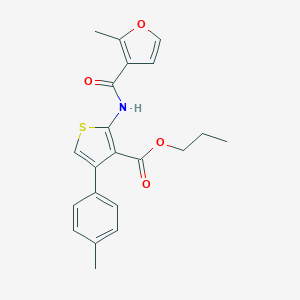
![4-CHLORO-1,3-DIMETHYL-N'~5~-[(E)-1-(2-NITROPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B451278.png)
![Propan-2-yl 4-(biphenyl-4-yl)-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B451279.png)
![Methyl 4-(4-chlorophenyl)-2-[(4-fluorobenzoyl)amino]thiophene-3-carboxylate](/img/structure/B451280.png)
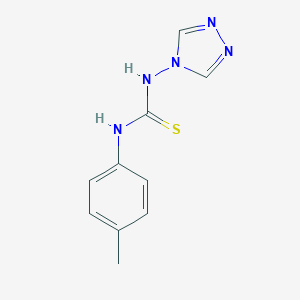
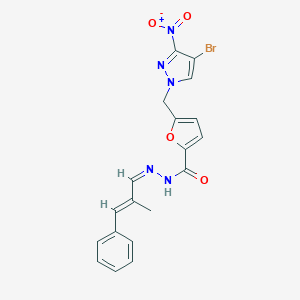
![N~5~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B451284.png)
